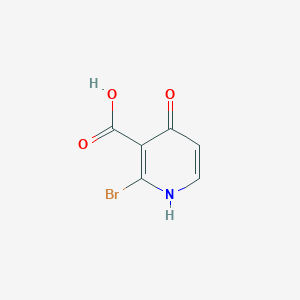

2-Bromo-4-hydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXXROVSDNRBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657234 | |

| Record name | 2-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-81-1 | |

| Record name | 2-Bromo-4-hydroxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-hydroxynicotinic Acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-bromo-4-hydroxynicotinic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document delves into the molecule's core structural features, physicochemical properties, synthesis, and reactivity, with a special focus on its emerging applications.

Executive Summary

This compound is a substituted pyridine derivative that has garnered interest as a versatile bifunctional linker. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on a pyridine scaffold makes it an attractive component in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide will elucidate the critical aspects of this molecule, from its fundamental structure to its practical applications, providing a foundational resource for scientists.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure. A comprehensive understanding of its connectivity, stereochemistry, and potential isomeric forms is paramount for its effective utilization.

Chemical Identity

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 218.00 g/mol | --INVALID-LINK-- |

| CAS Number | 1150561-81-1 | --INVALID-LINK-- |

| SMILES | OC(C1=C(C=CN=C1Br)O)=O | --INVALID-LINK-- |

| InChI Key | KOXXROVSDNRBCY-UHFFFAOYSA-N | --INVALID-LINK-- |

Structural Elucidation: The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyridine derivatives is the potential for keto-enol tautomerism.[1][2] this compound can exist in equilibrium between its enol form (4-hydroxy) and its keto form (4-oxo-1,4-dihydropyridine). This equilibrium can be influenced by the solvent, pH, and solid-state packing.[3] Computational studies on related 4-pyridone systems suggest that the tautomeric preference is a delicate balance of aromaticity, intramolecular hydrogen bonding, and electronic effects.[4]

Caption: Keto-enol tautomerism of the this compound core.

The presence of both tautomers can have significant implications for its reactivity, with the enol form behaving more like a typical phenol and the keto form exhibiting characteristics of an amide. For the remainder of this guide, the structure will be predominantly represented in its enol form for consistency, though the potential for tautomerism should always be considered.

Spectroscopic Analysis (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on its known structure and data from analogous compounds. These predictions serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, with two signals corresponding to the aromatic protons on the pyridine ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-6 |

| ~7.0 | Doublet | 1H | H-5 |

The proton at the 6-position is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 5-position will be upfield in comparison. The coupling constant between these two protons (J-coupling) is expected to be in the range of 5-6 Hz. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six distinct signals for the six carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~165 | C-4 (C-OH) |

| ~150 | C-2 (C-Br) |

| ~145 | C-6 |

| ~115 | C-3 |

| ~110 | C-5 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrations of its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3200-3000 (broad) | O-H stretch | Phenolic hydroxyl |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretches | Aromatic ring |

| ~1200 | C-O stretch | Phenolic hydroxyl |

| ~600 | C-Br stretch | Aryl bromide |

The broadness of the hydroxyl peaks is due to hydrogen bonding.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

-

Loss of H₂O: From the carboxylic acid and hydroxyl groups.

-

Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of Br: Cleavage of the carbon-bromine bond.

Synthesis and Reactivity

Proposed Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-hydroxynicotinic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction may require heating or a catalyst.

-

Workup: After the reaction is complete, quench any excess bromine and isolate the product by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography.

The regioselectivity of the bromination will be directed by the activating hydroxyl group and the deactivating carboxylic acid and pyridine nitrogen. The 2-position is a likely site for electrophilic attack.

Reactivity

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the C-Br bond.

-

Carboxylic Acid: Can undergo standard reactions such as esterification and amidation.

-

Hydroxyl Group: Can be alkylated or acylated.

-

2-Bromopyridine Moiety: The carbon-bromine bond is susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

The 2-bromopyridine motif is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at the 2-position.[5][6][7] This reaction is a powerful tool for constructing complex molecular architectures.

Caption: Suzuki-Miyaura cross-coupling of this compound.

This reactivity is central to its application as a building block in medicinal chemistry.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable scaffold in the synthesis of biologically active molecules. Its most prominent emerging application is in the field of PROTACs.

A Key Building Block for PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound is an ideal building block for PROTAC linkers.[9] The carboxylic acid and hydroxyl groups provide points for attachment to the two ligands, while the 2-bromo position can be used to further modify the linker or attach other functionalities. The rigidity of the pyridine ring can also help to control the conformation of the PROTAC, which is crucial for its activity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Bromo-4-hydroxynicotinic Acid

This compound, with the CAS Number 1150561-81-1, is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science.[1][2][3][4] Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a hydroxyl group, and a carboxylic acid, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and orthogonal chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. For instance, it serves as a crucial component in the synthesis of protein degrader building blocks, highlighting its importance in the cutting-edge field of targeted protein degradation.[2] This guide provides an in-depth exploration of a scientifically robust and practical synthetic pathway to this important molecule, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be approached through several strategic disconnections. After a thorough analysis of precursor availability and reaction robustness, a multi-step pathway is proposed, commencing from a commercially available substituted pyridine. This approach is designed to be both efficient and scalable, prioritizing the use of well-understood and reliable chemical transformations.

The chosen synthetic route, outlined below, leverages a key Sandmeyer reaction for the introduction of the bromine atom, followed by the installation and subsequent hydrolysis of a nitrile group to yield the target carboxylic acid. This pathway is advantageous due to the generally high yields and functional group tolerance of the selected reactions.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Bromo-4-hydroxypyridine via Sandmeyer Reaction

The initial step of the synthesis involves the conversion of 2-amino-4-hydroxypyridine to 2-bromo-4-hydroxypyridine. The Sandmeyer reaction is the method of choice for this transformation, as it is a reliable and well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7][8]

Causality Behind Experimental Choices:

-

Diazotization: The reaction is initiated by the diazotization of the amino group on the pyridine ring. This is typically achieved by treating the starting material with sodium nitrite in a strong acidic medium, such as hydrobromic acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Bromide Catalyst: Copper(I) bromide is used as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The copper(I) species initiates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[5] This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired product.

Experimental Protocol:

-

Preparation of the Diazonium Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-hydroxypyridine (1.0 eq) in a solution of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

| Parameter | Condition | Rationale |

| Starting Material | 2-Amino-4-hydroxypyridine | Readily available precursor with the required amino and hydroxyl functionalities. |

| Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Standard reagents for the Sandmeyer reaction.[8] |

| Temperature | 0-5 °C | To ensure the stability of the intermediate diazonium salt.[9] |

| Solvent | Aqueous | The reaction is typically performed in an aqueous acidic medium. |

| Catalyst | Copper(I) bromide | Facilitates the conversion of the diazonium salt to the aryl bromide.[7] |

Part 2: Introduction of the Cyano Group

The second stage of the synthesis focuses on the introduction of a cyano group at the 3-position of the pyridine ring. This can be achieved through various methods, including a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A plausible approach is the cyanation of the brominated pyridine intermediate.

Causality Behind Experimental Choices:

-

Cyanating Agent: A common and effective cyanating agent is copper(I) cyanide. The reaction, often referred to as the Rosenmund-von Braun reaction, involves heating the aryl halide with CuCN at elevated temperatures.

-

Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the reaction and ensure the solubility of the reagents.

Experimental Protocol:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-4-hydroxypyridine (1.0 eq) and copper(I) cyanide (1.5 eq).

-

Add a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

-

-

Reaction:

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude 2-bromo-4-hydroxynicotinonitrile by column chromatography or recrystallization.

-

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-4-hydroxypyridine | Product from the previous step. |

| Reagent | Copper(I) cyanide | A common and effective cyanating agent for aryl halides. |

| Temperature | 150-200 °C | High temperature is often required to drive the reaction to completion. |

| Solvent | NMP, DMF, or DMAc | High-boiling polar aprotic solvent to dissolve reagents and facilitate the reaction. |

Part 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-bromo-4-hydroxynicotinonitrile to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: Treatment with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures will hydrolyze the nitrile to a carboxylic acid. This method is often straightforward but can sometimes lead to decarboxylation or other side reactions if the conditions are too harsh.

-

Basic Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid. This method is often milder and can be preferable for sensitive substrates.

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-bromo-4-hydroxynicotinonitrile (1.0 eq) in concentrated sulfuric acid.

-

-

Reaction:

-

Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

-

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-4-hydroxynicotinonitrile | Product from the previous step. |

| Reagent | Concentrated Sulfuric Acid | Strong acid to facilitate the hydrolysis of the nitrile group. |

| Temperature | 80-100 °C | To provide the activation energy for the hydrolysis reaction. |

| Work-up | Precipitation in ice water | To precipitate the carboxylic acid product from the acidic solution. |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By employing a sequence of well-established and reliable reactions, this important building block can be synthesized in a controlled and efficient manner. The experimental protocols provided serve as a solid foundation for researchers to adapt and optimize based on their specific laboratory conditions and scale requirements. As the demand for complex heterocyclic compounds in drug discovery and materials science continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will remain a critical area of research. Further investigations could focus on the development of more sustainable and atom-economical methods, such as C-H activation and carboxylation with CO2, to further enhance the efficiency of this synthesis.[10]

References

- 1. This compound, CasNo.1150561-81-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1150561-81-1 | this compound - Moldb [moldb.com]

- 4. scbt.com [scbt.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

A Predictive Spectroscopic and Characterization Guide to 2-Bromo-4-hydroxynicotinic Acid

Abstract

2-Bromo-4-hydroxynicotinic acid is a substituted pyridine derivative of increasing interest in medicinal chemistry, particularly as a structural motif in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Despite its commercial availability, a comprehensive, publicly accessible repository of its spectroscopic data is notably absent. This technical guide addresses this critical gap by providing a detailed, predictive analysis of the expected spectroscopic signatures of this compound. Leveraging foundational spectroscopic principles and drawing upon empirical data from structurally analogous compounds, this paper offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important chemical building block. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, supplemented with standardized experimental protocols and logical workflows to guide practical laboratory application.

Introduction and Molecular Structure Analysis

This compound (CAS: 1150561-81-1, Molecular Formula: C₆H₄BrNO₃, Molecular Weight: 218.00 g/mol ) is a trifunctional heterocyclic compound.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the C-2 position, a carboxylic acid at the C-3 position, and a hydroxyl group at the C-4 position. This arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry.

A crucial aspect of its structure is the potential for tautomerism. The 4-hydroxy pyridine moiety can exist in equilibrium with its keto tautomer, 2-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn will have a profound impact on the molecule's spectroscopic characteristics, particularly in IR and NMR spectroscopy. Both tautomeric forms are considered in the predictive analysis that follows.

Caption: Tautomeric equilibrium of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on established substituent effects on the pyridine ring.[4][5]

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains two aromatic protons.

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which will shift it significantly downfield. The bromine at C-2 will have a minor influence.

-

H-5: This proton is situated between the electron-donating hydroxyl group (ortho) and the electron-withdrawing carboxylic acid group (meta). This will result in a more upfield position compared to H-6.

-

-OH and -COOH Protons: These are exchangeable protons, and their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observable, whereas in D₂O, they would exchange and the signals would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Justification / Comparison |

|---|---|---|---|

| H-6 | 8.1 - 8.3 | Doublet (d) | Position adjacent to nitrogen causes significant deshielding. In 2-bromopyridine, H-6 is at ~8.35 ppm.[6] |

| H-5 | 7.0 - 7.2 | Doublet (d) | Shielded by the ortho -OH group. In 4-hydroxynicotinic acid, the corresponding proton is observed in this region.[1] |

| -OH | 10.0 - 12.0 | Broad Singlet (br s) | Typical range for phenolic protons in DMSO. |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical range for carboxylic acid protons in DMSO. |

Predicted ¹³C NMR Spectrum

Six distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on additive models and data from analogous compounds like pyridine (C2: 150, C3: 124, C4: 136 ppm), 2-bromopyridine, and 4-hydroxynicotinic acid.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Justification |

|---|---|---|

| C=O (acid) | 165 - 168 | Standard range for a carboxylic acid carbon attached to an aromatic ring. |

| C-4 | 160 - 164 | Carbon bearing the -OH group (ipso-carbon), significantly deshielded. |

| C-6 | 148 - 152 | Carbon adjacent to nitrogen, strongly deshielded. Similar to C-2 in pyridine. |

| C-2 | 140 - 144 | Carbon bearing the bromine atom (ipso-carbon). |

| C-5 | 110 - 114 | Shielded by the adjacent C-4-OH group. |

| C-3 | 108 - 112 | Carbon bearing the carboxylic acid group (ipso-carbon). |

Standard Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl and carboxylic acid protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.

-

Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum will be dominated by absorptions from the O-H, C=O, and aromatic ring vibrations. The presence of the keto-enol tautomerism will be particularly evident here.

Table 3: Predicted Major IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong | The very broad nature is due to extensive hydrogen bonding. |

| ~3100 | O-H stretch (phenol-like) | Broad, Medium | May be obscured by the carboxylic acid O-H band. |

| ~3050 | C-H stretch (aromatic) | Medium-Weak | Characteristic of protons on an sp² carbon. |

| ~1720 | C=O stretch (carboxylic acid) | Strong, Sharp | Diagnostic for the carboxylic acid dimer. |

| ~1650 | C=O stretch (keto tautomer) | Strong | Presence of this band alongside the acid C=O would confirm the tautomer. |

| 1600 - 1450 | C=C & C=N stretches (ring) | Medium-Strong | Multiple bands are expected, characteristic of the pyridine ring.[7][8] |

| ~1250 | C-O stretch (phenol-like) | Strong | |

| 850 - 750 | C-H out-of-plane bend | Strong | Position is diagnostic of the substitution pattern. |

| ~650 | C-Br stretch | Medium-Weak | Located in the fingerprint region. |

Standard Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded from 4000 to 400 cm⁻¹.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this molecule, Electron Spray Ionization (ESI) in negative mode would be ideal due to the acidic protons.

-

Molecular Ion: The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This will result in two peaks of nearly equal intensity at m/z values separated by 2 Da.

-

Fragmentation: Common fragmentation pathways would involve the loss of small, stable neutral molecules.

Table 4: Predicted Mass Spectrometry Fragments (ESI Negative Mode)

| Predicted m/z | Ion Formula | Comments |

|---|---|---|

| 216 / 218 | [C₆H₃⁷⁹BrNO₃]⁻ / [C₆H₃⁸¹BrNO₃]⁻ | [M-H]⁻ ion. The characteristic 1:1 isotopic doublet confirms the presence of one bromine atom. |

| 172 / 174 | [C₅H₃⁷⁹BrNO]⁻ / [C₅H₃⁸¹BrNO]⁻ | Loss of CO₂ (44 Da) from the [M-H]⁻ ion. |

| 138 | [C₆H₄NO₃]⁻ | Loss of Br radical (79/81 Da) from the [M-H]⁻ ion. This fragment will not have the bromine isotopic pattern. |

| 94 | [C₅H₄NO]⁻ | Loss of Br and CO₂ from the [M-H]⁻ ion. |

Standard Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition (Negative Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

-

Acquire data over a mass range of m/z 50-500.

-

The high-resolution capability of a TOF or Orbitrap analyzer can be used to confirm the elemental composition of the parent and fragment ions.

-

Predicted UV-Visible Spectroscopy

The substituted pyridine ring constitutes a chromophore that will absorb light in the UV region. The absorption maxima (λmax) are influenced by the electronic nature of the substituents. The hydroxyl group acts as an auxochrome, which typically causes a bathochromic (red) shift.

-

Expected Transitions: The spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated aromatic system.

-

λmax Prediction: Based on data for similar hydroxypyridines, two main absorption bands are anticipated.[10][11] The exact position will be solvent-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

| Predicted λmax (nm) | Transition Type | Comments |

|---|---|---|

| ~280 - 295 | π → π* | Primary absorption band for the substituted pyridine chromophore. |

| ~220 - 235 | π → π* | Higher energy transition. |

Standard Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent like methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.

-

Scan a wavelength range from 400 nm down to 200 nm.

-

Record the absorbance and identify the wavelength of maximum absorbance (λmax).

-

Comprehensive Characterization Workflow

For a researcher either synthesizing this compound or receiving it from a commercial source, a logical workflow is essential to confirm its identity and purity. The following workflow integrates the discussed spectroscopic techniques for a comprehensive characterization.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of 2-Bromo-4-hydroxynicotinic Acid: A Technical Overview

An Important Note on Data Availability: As of the latest search, publicly accessible, experimentally derived NMR and mass spectrometry data for 2-Bromo-4-hydroxynicotinic acid (CAS 1150561-81-1) is not available in the referenced scientific literature or chemical databases. While the compound is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, their product specifications do not include detailed spectral data.[1] This guide will, therefore, outline the principles and expected outcomes for the NMR and mass spectrometric analysis of this compound, based on established knowledge of similar molecular structures. All presented data is theoretical and intended for illustrative purposes.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of more complex molecules. The precise arrangement of the bromine atom, hydroxyl group, and carboxylic acid on the pyridine ring offers multiple points for chemical modification, making it a valuable scaffold for drug discovery and the development of functional materials.

Accurate structural elucidation and confirmation are paramount in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for verifying the identity, purity, and structure of such novel compounds. This guide provides a framework for interpreting the expected spectral data for this compound.

Molecular Structure and Properties

The structure of this compound, featuring a pyridine ring, is expected to exhibit tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-pyridone form. The predominant tautomer can be influenced by the solvent and the physical state (solid vs. solution). For the purpose of this guide, we will consider the 4-hydroxy form for spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, we would expect to see signals corresponding to the two aromatic protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.0 - 8.2 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It would likely appear as a doublet due to coupling with H-5. |

| ~7.0 - 7.2 | Doublet | 1H | H-5 | The proton at position 5 is influenced by the adjacent bromine and hydroxyl groups. It would be expected to be upfield relative to H-6 and appear as a doublet from coupling to H-6. |

| Broad | Singlet | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |

| Broad | Singlet | 1H | -COOH | The carboxylic acid proton is also broad and highly deshielded, appearing far downfield. Its visibility can depend on the deuterated solvent used. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Carboxylic Acid) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~160 - 165 | C-4 | The carbon atom attached to the hydroxyl group (C-4) is expected to be deshielded. |

| ~150 - 155 | C-6 | The carbon adjacent to the nitrogen (C-6) is significantly deshielded. |

| ~140 - 145 | C-2 | The carbon atom bonded to the bromine (C-2) will be deshielded. |

| ~115 - 120 | C-3 | The carbon bearing the carboxylic acid group. |

| ~110 - 115 | C-5 | This carbon atom is expected to be the most upfield of the aromatic carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrum Data

For this compound, we would expect to see a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, one at m/z 217 (for C₆H₄⁷⁹BrNO₃) and one at m/z 219 (for C₆H₄⁸¹BrNO₃).

Table 3: Predicted Mass Spectrometry Data

| m/z (charge-to-mass ratio) | Interpretation |

| 217 / 219 | [M]⁺, Molecular ion peak showing the characteristic isotopic pattern for bromine. |

| 199 / 201 | [M-H₂O]⁺, Loss of a water molecule. |

| 172 / 174 | [M-COOH]⁺, Loss of the carboxylic acid group. |

| 138 | [M-Br]⁺, Loss of the bromine atom. |

Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer would likely proceed through initial losses of small, stable molecules.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and phenols as it can exchange with the acidic protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; parameters may include a 45-degree pulse, a 2-second relaxation delay, and several hundred to a few thousand scans.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

References

An In-depth Technical Guide to 2-Bromo-4-hydroxynicotinic Acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among the vast array of functionalized pyridine building blocks, 2-Bromo-4-hydroxynicotinic acid stands out as a particularly versatile intermediate. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on the pyridine scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthesis, and key applications in palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Authored from the perspective of a Senior Application Scientist, this document aims to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to leverage this building block to its full potential in drug discovery and materials science.

Introduction and Physicochemical Profile

This compound (CAS No. 1150561-81-1) is a solid organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.00 g/mol .[2] Its structure features a pyridine ring substituted at key positions, making it a trifunctional building block. The carboxylic acid at the 3-position provides a handle for amide bond formation, the hydroxyl group at the 4-position can undergo O-alkylation or serve as a directing group, and the bromine atom at the 2-position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This strategic placement of functional groups allows for sequential and site-selective modifications, a crucial advantage in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1150561-81-1 | [2][4] |

| Molecular Formula | C₆H₄BrNO₃ | [2] |

| Molecular Weight | 218.00 g/mol | [2] |

| Appearance | Solid | |

| Storage | Room temperature | [2] |

| SMILES | OC(C1=C(C=CN=C1Br)O)=O | |

| InChI | 1S/C6H4BrNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11) |

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential side products. A common strategy for the synthesis of brominated hydroxynicotinic acids involves the direct bromination of a hydroxynicotinic acid precursor.

Conceptual Synthetic Approach: Electrophilic Bromination

The synthesis of a related isomer, 5-bromo-6-hydroxynicotinic acid, is achieved by the direct bromination of 6-hydroxynicotinic acid using elemental bromine in water.[5] A similar electrophilic aromatic substitution approach can be envisioned for the synthesis of this compound starting from 4-hydroxynicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group can facilitate the reaction. The regioselectivity will be influenced by the directing effects of both the hydroxyl and the carboxylic acid groups.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol: Bromination of a Hydroxynicotinic Acid Analogue

The following protocol for the synthesis of 5-bromo-6-hydroxynicotinic acid can be adapted as a starting point for the synthesis of the title compound.[5]

Materials:

-

6-Hydroxynicotinic acid (1.0 eq)

-

Bromine (1.4 eq)

-

Water

Procedure:

-

Suspend 6-hydroxynicotinic acid in water in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add bromine to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry in a vacuum oven.

Rationale: The use of water as a solvent is a green chemistry approach. The reaction is performed at a low initial temperature to control the exothermicity of the bromination. Extended reaction time at room temperature ensures completion.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen, bromine, hydroxyl, and carboxylic acid groups. Protons on a pyridine ring typically appear between δ 7.0 and 9.0 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. The carboxyl carbon will be the most downfield signal, typically above δ 160 ppm. The carbon bearing the bromine will also be significantly shifted.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700 cm⁻¹. The O-H stretch of the phenolic group will be visible around 3200-3600 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would involve the loss of CO₂, H₂O, and Br.

Key Synthetic Transformations

The utility of this compound as a building block is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][11] The general order of reactivity for halogens in these reactions is I > Br > Cl.[11]

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[12] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.[13]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The base is crucial for the transmetalation step of the catalytic cycle. The choice of solvent and temperature can significantly impact the reaction rate and yield. An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[14][15] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

This protocol is a general starting point and may need to be optimized.[16]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture with stirring (e.g., 100 °C) for the required time (typically 4-24 hours).

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Causality: The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. The base is required to deprotonate the amine, forming the active nucleophile.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes 2-halopyridines susceptible to nucleophilic aromatic substitution (SₙAr).[3] The bromine at the 2-position of this compound can be displaced by a variety of nucleophiles, especially when the reaction is facilitated by electron-withdrawing groups or performed under forcing conditions.

Exemplary Protocol for SₙAr with a Thiol Nucleophile:

This is a general procedure for the SₙAr reaction of a heteroaryl halide with a thiol.[17]

Materials:

-

This compound (1.0 eq)

-

Thiol (1.2 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., DMAc)

Procedure:

-

To a reaction flask, add this compound, the thiol, and the base.

-

Add the solvent.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, concentrate, and purify the product.

Causality: The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The use of a polar aprotic solvent like DMAc can accelerate the reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable scaffolds in the development of novel therapeutic agents and functional materials. Substituted nicotinic acids have been investigated for a wide range of biological activities, including analgesic and anti-inflammatory properties.[18][19][20] The ability to readily introduce diverse aryl, heteroaryl, and amino functionalities onto the nicotinic acid core via the reactions described above allows for the rapid generation of compound libraries for high-throughput screening.

In materials science, the rigid, planar structure of the pyridine ring and the potential for introducing various substituents make these compounds interesting candidates for the synthesis of organic electronic materials, ligands for metal complexes, and functional polymers.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, with palladium-catalyzed cross-coupling and nucleophilic aromatic substitution being the most prominent. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, complete with exemplary protocols and an explanation of the underlying chemical principles. By understanding the causality behind the experimental choices, researchers can effectively utilize this building block to accelerate their research in drug discovery, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Bromo-6-hydroxynicotinic Acid [benchchem.com]

- 4. This compound, CasNo.1150561-81-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 5. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. benchchem.com [benchchem.com]

- 17. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 19. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Bromo-4-hydroxynicotinic Acid Derivatives: A Technical Guide for Researchers

Executive Summary

Substituted nicotinic acids and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of functional groups, such as halogens and hydroxyl moieties, can profoundly influence the biological activity of these compounds. This guide focuses on the untapped potential of 2-Bromo-4-hydroxynicotinic acid derivatives, a class of compounds that remains largely unexplored in the scientific literature.

Given the nascent stage of research into this specific scaffold, this document serves as a predictive guide, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds. By examining the known biological activities of related bromo- and hydroxy-substituted pyridines and other aromatic systems, we can project the likely therapeutic avenues for this compound derivatives. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anticancer, anti-inflammatory, and antimicrobial activities of this promising class of molecules. We will delve into plausible synthetic routes, propose robust experimental protocols for biological evaluation, and discuss potential mechanisms of action, all grounded in authoritative scientific literature.

Introduction: The Nicotinic Acid Scaffold in Medicinal Chemistry

The pyridine carboxylic acid framework is a cornerstone of modern drug discovery, valued for its metabolic stability and versatile chemical handles that allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve membrane permeability, while a hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.

The this compound core combines these features, presenting a unique molecular architecture ripe for derivatization. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters and amides, enabling the creation of large chemical libraries for high-throughput screening. This guide will explore the therapeutic potential that can be unlocked from this versatile scaffold.

Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is a critical first step in exploring their biological potential. The reactivity of the carboxylic acid group allows for straightforward derivatization into esters and amides, which can significantly impact the compound's biological activity.

A plausible synthetic approach would involve the initial synthesis or procurement of the this compound core, followed by standard coupling reactions to introduce a variety of substituents.

Caption: Synthetic workflow for generating amide and ester libraries from this compound.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines a general procedure for the synthesis of an N-aryl amide derivative of this compound.

Step 1: Activation of the Carboxylic Acid

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Potential Anticancer Activity

While direct studies on this compound derivatives are lacking, the broader class of substituted pyridines and related heterocycles has shown significant promise as anticancer agents.[3][4]

Potential Mechanisms of Action

-

Enzyme Inhibition: Nicotinamide derivatives have been identified as inhibitors of DNA demethylase ALKBH2, an enzyme implicated in the progression of cancers like glioblastoma.[5] The structural features of this compound derivatives make them plausible candidates for targeting the active sites of such enzymes.

-

EGFR Modulation: Benzothiazole derivatives, which share some structural similarities with substituted pyridines, have been shown to exert their anticancer effects by downregulating the Epidermal Growth Factor Receptor (EGFR) and modulating key signaling pathways such as JAK/STAT and PI3K/Akt/mTOR.[3]

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Proposed In Vitro Screening Workflow

A primary screen to evaluate the anticancer potential of a library of these derivatives should involve cytotoxicity assays against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value for each compound.

Table 1: Cytotoxicity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzothiazole Derivatives | MCF-7 | Varies | [3] |

| Boronic Acid Analogs of Combretastatin A-4 | MCF-7 | < 1 | [6] |

| 4-Acyloxy Robustic Acid Derivatives | HL-60 | 16.38 ± 0.27 | [7] |

Potential Anti-inflammatory Activity

Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are actively being explored for the treatment of inflammatory conditions.[8] The introduction of bromo and hydroxyl groups can further modulate this activity.

Possible Mechanisms of Action

-

COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The structural features of the target derivatives may allow for binding to the active site of COX-1 and/or COX-2.

-

Cytokine Modulation: Lipoxin analogs, which possess anti-inflammatory and pro-resolving properties, act by reducing the production of pro-inflammatory cytokines.[7][9][10] Derivatives of this compound could potentially exhibit similar effects.

Experimental Protocol: In Vitro Protease Inhibition Assay

This assay provides a preliminary indication of anti-inflammatory activity.[11]

-

Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compounds at various concentrations.

-

Incubate the mixture at 37 °C for 5 minutes.

-

Add bovine serum albumin (BSA) as the substrate and incubate for an additional 20 minutes.

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

-

Use diclofenac sodium as a positive control.

-

Calculate the percentage of inhibition of protease activity.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound Class | Assay | Activity | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | Moderate | [11] |

| Benzo-lipoxin A4 analogs | PMN Infiltration Reduction | Potent | [7][9][10] |

| Pyridine 3-carboxylic acid derivatives | RBC Hemolysis Assay | IC50: 14.06 ± 0.15 µM | [8] |

Potential Antimicrobial Activity

Nicotinic acid and its derivatives have a long history of use as antimicrobial agents.[12] The incorporation of a bromine atom is a common strategy in the design of new antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

Studies on various classes of antimicrobial compounds have shown that:

-

Amide derivatives are often more potent than their corresponding carboxylic acids.[13][14][15]

-

The nature and position of substituents on the aromatic rings significantly influence the antimicrobial spectrum and potency.[12]

Caption: A streamlined workflow for the antimicrobial screening of a compound library.

Proposed Workflow for Antimicrobial Screening

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Antimicrobial Activity of Analogous Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic acid-derived acylhydrazones | Staphylococcus epidermidis | 1.95 | [12] |

| Amides of salinomycin | MRSA | 2 | [13] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Staphylococcus aureus | 2500-5000 | [11] |

Future Directions and Conclusion

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of new therapeutic agents. This technical guide has laid out a predictive framework based on the known biological activities of structurally related compounds, suggesting promising avenues for investigation in anticancer, anti-inflammatory, and antimicrobial research.

The path forward is clear: the synthesis of a diverse library of this compound amides and esters is the essential next step. This should be followed by a systematic high-throughput screening campaign against a broad range of biological targets. The insights gained from these initial studies will undoubtedly pave the way for more focused lead optimization efforts and a deeper understanding of the structure-activity relationships within this compound class. The versatility of the this compound core, combined with the established importance of its constituent functional groups, makes it a highly attractive starting point for the discovery of novel drugs to address unmet medical needs.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A(4) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and pro-resolving properties of benzo-lipoxin A4 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 13. Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amide isosteres in structure-activity studies of antibacterial minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-4-hydroxynicotinic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted nicotinic acids represent a privileged class, lending themselves to a wide array of chemical modifications. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Bromo-4-hydroxynicotinic acid . As a trifunctional scaffold, it offers medicinal chemists a powerful platform for generating molecular diversity and accessing novel chemical space, particularly in the burgeoning field of targeted protein degradation. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the core properties, reactivity, and strategic applications of this versatile intermediate.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose value lies in the specific arrangement of its functional groups on the pyridine ring.[1] The interplay between the carboxylic acid, the hydroxyl group, and the strategically placed bromine atom dictates its reactivity and utility.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrNO₃ | [1][2] |

| Molecular Weight | 218.00 g/mol | [1][2] |

| CAS Number | 1150561-81-1 | [2] |

| Appearance | Solid | [1] |

| Classification | Organic Intermediate, Protein Degrader Building Block | [2] |

Synthesis & Chemical Reactivity

The true synthetic power of this molecule is unlocked through the differential reactivity of its three functional groups. This trifunctionality allows for orthogonal chemical modifications, a highly desirable trait in library synthesis and lead optimization.

-

C2-Bromine Atom : This is the primary handle for introducing molecular complexity. The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[4] This enables the facile formation of C-C, C-N, and C-O bonds, most notably via the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties.[5][6]

-

C3-Carboxylic Acid : The carboxylic acid group is a versatile functional handle. It can be readily converted into amides, esters, or other derivatives through standard coupling chemistry.[7] This position is ideal for attaching linkers or pharmacophores that can modulate solubility, engage with specific receptor pockets, or serve as attachment points for E3 ligase ligands in PROTACs.

-

C4-Hydroxyl Group : The hydroxyl group can be alkylated to form ethers or acylated to form esters. This site offers another vector for chemical diversification, allowing for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity.

Strategic Applications in Drug Discovery

The utility of this compound extends across several therapeutic areas, primarily driven by its role as a versatile scaffold for building more complex and potent molecules.

Core Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most compelling application of this molecule is its use as a "Protein Degrader Building Block".[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of three components: a warhead that binds the target protein, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two.[9]

This compound is an ideal starting point for constructing the central linker and warhead portion of a PROTAC. The synthetic workflow involves a logical sequence of reactions leveraging its orthogonal reactivity.

This modular approach allows for the rapid generation of a library of PROTACs where the warhead, linker length, and linker attachment point can be systematically varied to optimize for ternary complex formation and degradation efficiency.[8]

Scaffolding for Enzyme Inhibitors

Derivatives of substituted nicotinic acids have shown potent inhibitory activity against a range of enzymes. The 2-bromo-4-hydroxy scaffold provides a robust starting point for developing inhibitors for various target classes.

| Target Class | Example(s) from Related Scaffolds | Therapeutic Area | Source(s) |

| Kinases | VEGFR-2, BTK, PI3Kδ | Oncology, Inflammation | [10][11] |

| Poly(ADP-ribose) polymerase (PARP) | Various heterocyclic inhibitors | Oncology | [7] |

| Other Enzymes | Soluble epoxide hydrolase (sEH) | Inflammation, Pain | [7] |

The general strategy involves using the C2-bromine as an anchor point to build out a pharmacophore that occupies the active site of the target enzyme, while the C3-acid and C4-hydroxyl groups are used to establish key hydrogen bonds or to attach solubilizing groups.

Field-Proven Experimental Protocols

The following protocols provide robust, validated methodologies for key transformations and assays relevant to the application of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the C2 position of this compound. The choice of palladium catalyst and ligand is crucial when working with electron-deficient pyridine rings, which can sometimes inhibit catalysis.[6]

Objective: To synthesize a 2-aryl-4-hydroxynicotinic acid derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed deionized water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.[6]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-